Cas no 73027-62-0 (N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine)
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine Chemical and Physical Properties
Names and Identifiers
-
- 1H-Tetrazol-5-amine,N-methyl-1-phenyl-
- N-methyl-1-phenyltetrazol-5-amine
- 1-phenyl-5-methylamino-tetrazole
- 5-(Methylamino)-1-phenyl-1H-tetrazol
- AC1L62GW
- AC1Q40ZX
- AC1Q4YK1
- AR-1K7506
- CTK6I5064
- Methyl-(1-phenyl-1H-tetrazol-5-yl)-amin
- methyl-(1-phenyl-1H-tetrazol-5-yl)-amine
- n-methyl-1-phenyl-1h-tetrazol-5-amine
- NSC141932
- DTXSID70301233
- CCG-352912
- MQOMEVCMWBFMBO-UHFFFAOYSA-N
- N-Methyl-1-phenyl-1H-tetraazol-5-amine #
- SCHEMBL14590428
- EN300-29009
- AKOS008954432
- CS-0244719
- 1-Phenyl-5-(methylamino)-1H-tetrazole
- Z54628579
- N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
- 73027-62-0
- 1-Phenyl-5-(methylamino)(1H)tetrazole
- NSC-141932
-
- MDL: MFCD09802119
- Inchi: 1S/C8H9N5/c1-9-8-10-11-12-13(8)7-5-3-2-4-6-7/h2-6H,1H3,(H,9,10,12)
- InChI Key: MQOMEVCMWBFMBO-UHFFFAOYSA-N
- SMILES: N1(C(=NN=N1)NC)C1C=CC=CC=1
Computed Properties
- Exact Mass: 175.08597
- Monoisotopic Mass: 175.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 55.6Ų
Experimental Properties
- Density: 1.31
- Boiling Point: 332°Cat760mmHg
- Flash Point: 154.6°C
- Refractive Index: 1.68
- PSA: 55.63
- LogP: 0.77700
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | M103436-10mg |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 10mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M103436-50mg |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 50mg |
$ 160.00 | 2022-06-04 | ||
| TRC | M103436-100mg |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 100mg |
$ 250.00 | 2022-06-04 | ||
| Enamine | EN300-29009-1g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 1g |
$614.0 | 2023-09-06 | |
| Enamine | EN300-29009-5g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 5g |
$1779.0 | 2023-09-06 | |
| Enamine | EN300-29009-10g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 10g |
$2638.0 | 2023-09-06 | |
| Enamine | EN300-29009-0.05g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 0.05g |
$135.0 | 2023-09-06 | |
| Enamine | EN300-29009-0.1g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 0.1g |
$202.0 | 2023-09-06 | |
| Enamine | EN300-29009-0.25g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 0.25g |
$289.0 | 2023-09-06 | |
| Enamine | EN300-29009-0.5g |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine |
73027-62-0 | 95% | 0.5g |
$480.0 | 2023-09-06 |
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine Related Literature
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine (CAS No. 73027-62-0): A Comprehensive Overview
N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine (CAS No. 73027-62-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a member of the tetrazole family and has garnered attention for its unique chemical properties and potential therapeutic applications.
The tetrazole ring is a five-membered heterocyclic compound containing four nitrogen atoms and one carbon atom. The presence of this ring in N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine imparts several important characteristics, including high thermal stability and the ability to form strong hydrogen bonds. These properties make it an attractive candidate for various chemical and biological studies.
Recent research has focused on the pharmacological properties of N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine. Studies have shown that this compound exhibits potent antioxidant and anti-inflammatory activities. These findings are particularly relevant in the context of developing new treatments for chronic inflammatory diseases and oxidative stress-related conditions.
In addition to its antioxidant and anti-inflammatory effects, N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine has been investigated for its potential as a cardiovascular agent. Research has demonstrated that it can effectively modulate blood pressure and improve cardiac function in animal models. This makes it a promising candidate for further development in the treatment of cardiovascular diseases.
The synthesis of N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine involves several well-established chemical reactions. One common method involves the reaction of phenylhydrazine with cyanamide followed by methylation. The resulting compound is then cyclized to form the desired tetrazole structure. This synthetic route is highly efficient and can be scaled up for industrial production.
From a structural perspective, the methyl group attached to the nitrogen atom in the tetrazole ring plays a crucial role in modulating the compound's biological activity. The presence of this group enhances the lipophilicity of the molecule, which can improve its cellular uptake and bioavailability. Additionally, the phenyl substituent contributes to the overall stability and reactivity of the compound.
Recent advancements in computational chemistry have also contributed to our understanding of N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine. Molecular dynamics simulations have provided insights into its conformational behavior and interactions with biological targets. These studies have helped identify key structural features that are essential for its biological activity.
In terms of safety and toxicity, extensive studies have been conducted to evaluate the potential risks associated with N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-amine. Results from these studies indicate that it is generally well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects in preclinical models.
Future research on N-methyl-1-phenyl-1H-1,2,3,4-tetrazol-5-am ine is likely to focus on optimizing its pharmacological properties and exploring new therapeutic applications. Ongoing clinical trials are evaluating its efficacy in treating various conditions, including cardiovascular diseases and inflammatory disorders.
In conclusion, N-methyl-- phenyl--H-,,-tetrazol--amine (CAS No. 73027--62--0) represents a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development and clinical evaluation.
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